molecular formula C8H6BrFO2 B1370478 Methyl 4-bromo-3-fluorobenzoate CAS No. 849758-12-9

Methyl 4-bromo-3-fluorobenzoate

Cat. No. B1370478
Key on ui cas rn: 849758-12-9
M. Wt: 233.03 g/mol
InChI Key: WDAFDKXHLVMFKA-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

To 4-bromo-3-fluorobenzoic acid (2.00 g, 9.13 mmol) in methanol (12 ml) was added sulfuric acid (500 μl) and heated to 80° C. for 18 h then cooled to room temperature and concentrated. The residue was diluted with saturated sodium bicarbonate and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and then concentrated to afford (2.07 g, 97%) of methyl 4-bromo-3-fluorobenzoate, which was used without further purification. 1H NMR (400 MHz, CD3OD): 7.80-7.73 (m, 3H), 3.91 (s, 3H). MS (EI) for C8H6BrFO2: 234 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[F:11].S(=O)(=O)(O)O.[CH3:17]O>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:17])=[O:7])=[CH:4][C:3]=1[F:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)F
Name
Quantity
500 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
12 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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